

# Technical Guide: $^{13}\text{C}$ NMR Spectroscopy of Methyl 1H-indazole-3-carboxylate

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## Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

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This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) characteristics of **Methyl 1H-indazole-3-carboxylate**. Due to the limited availability of directly published  $^{13}\text{C}$  NMR spectral data for this specific compound, this guide utilizes data from its close structural analog, ethyl 1H-indazole-3-carboxylate, to provide a reliable predictive framework. The experimental protocols and synthetic workflows are based on established literature for indazole derivatives.

## Data Presentation: $^{13}\text{C}$ NMR Chemical Shifts

The  $^{13}\text{C}$  NMR chemical shifts for the analogous compound, ethyl 1H-indazole-3-carboxylate, are presented below. The data was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 75 MHz spectrometer.<sup>[1]</sup> The chemical shifts for **methyl 1H-indazole-3-carboxylate** are expected to be nearly identical for the indazole ring system. The primary difference will be the signals corresponding to the ester's alkyl group.

Carbon Atom	Predicted Chemical Shift ( $\delta$ ) for Methyl 1H-indazole-3-carboxylate (ppm)	Chemical Shift ( $\delta$ ) for Ethyl 1H-indazole-3-carboxylate (ppm) [1]	Description
C=O	~162.3	162.33	Carboxylate Carbonyl
C3	~135.2	135.20	Indazole Ring
C3a	~140.9	140.93	Indazole Ring (Bridgehead)
C4	~122.8	122.83	Indazole Ring
C5	~122.2	122.16	Indazole Ring
C6	~126.6	126.64	Indazole Ring
C7	~121.0	121.04	Indazole Ring
C7a	~111.1	111.09	Indazole Ring (Bridgehead)
O-CH <sub>3</sub>	~52.0	-	Methyl Ester Carbon
-	-	60.28	Ethyl Ester (O-CH <sub>2</sub> )
-	-	14.27	Ethyl Ester (CH <sub>3</sub> )

Note: The chemical shift for the methyl ester carbon (O-CH<sub>3</sub>) is an estimate based on typical values for similar functional groups.

## Experimental Protocols

The following section details a generalized but comprehensive protocol for the acquisition of a <sup>13</sup>C NMR spectrum for **methyl 1H-indazole-3-carboxylate**, based on standard laboratory practices for related compounds.[1][2][3]

### 1. Sample Preparation

- Compound: Approximately 15-25 mg of high-purity **methyl 1H-indazole-3-carboxylate**.

- Solvent: 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for indazole derivatives as it can solubilize the compound well and allows for the observation of the exchangeable N-H proton in  $^1\text{H}$  NMR.
- Procedure: The compound is dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution should be sonicated briefly if necessary to ensure complete dissolution.

## 2. NMR Spectrometer and Parameters

- Instrument: A multinuclear NMR spectrometer operating at a proton frequency of 300 MHz or higher (e.g., Bruker, JEOL). The corresponding  $^{13}\text{C}$  frequency would be 75 MHz.
- Technique: A standard proton-decoupled  $^{13}\text{C}$  NMR experiment is performed to obtain a spectrum where each unique carbon atom appears as a singlet.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  - Acquisition Time: ~1.0-2.0 seconds.
  - Relaxation Delay (d1): 2.0 seconds.
  - Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
  - Spectral Width: 0 to 200 ppm.
  - Temperature: 298 K (25 °C).

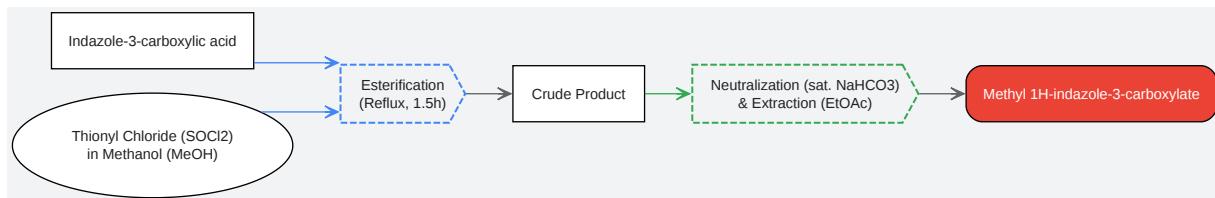
## 3. Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of ~1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

- Phasing and Baseline Correction: The transformed spectrum is manually phased and a baseline correction is applied.
- Referencing: The chemical shifts ( $\delta$ ) are referenced to the residual solvent signal of DMSO-d6, which appears as a multiplet centered at 39.5 ppm.[1][4]

## Mandatory Visualization

The following diagram illustrates a common synthetic pathway for producing **methyl 1H-indazole-3-carboxylate**.



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Caption: Synthetic workflow for **methyl 1H-indazole-3-carboxylate**.

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## References

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